molecular formula C11H13Cl2NO4S2 B2433754 ((2,6-Dichlorophenyl)sulfonyl)methionine CAS No. 1009262-71-8

((2,6-Dichlorophenyl)sulfonyl)methionine

Cat. No.: B2433754
CAS No.: 1009262-71-8
M. Wt: 358.25
InChI Key: DNWPAUWVUOSNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2,6-Dichlorophenyl)sulfonyl)methionine is a synthetic methionine derivative intended for research and laboratory applications. The core structure of this compound combines a methionine backbone, a fundamental sulfur-containing amino acid, with a (2,6-dichlorophenyl)sulfonyl moiety. This specific modification is of significant interest in biochemical research, particularly in exploring structure-activity relationships and developing enzyme inhibitors. Researchers may investigate its potential as a precursor or intermediate in the synthesis of more complex bioactive molecules. Its mechanism of action is hypothesized to involve interactions with enzymatic processes, potentially affecting metabolic pathways related to its amino acid components. As a modified amino acid, it may serve as a tool in studying cellular transport mechanisms or protein synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWPAUWVUOSNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,6-Dichlorophenyl)sulfonyl)methionine typically involves the reaction of methionine with 2,6-dichlorobenzenesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . Purification of the product is achieved through crystallization or chromatography techniques to obtain high purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

((2,6-Dichlorophenyl)sulfonyl)methionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Inhibition

Studies have shown that ((2,6-Dichlorophenyl)sulfonyl)methionine exhibits significant biological activity as an inhibitor of various enzymes. Its structural similarity to known inhibitors suggests that it can effectively interact with target proteins involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties. Its mechanism of action could involve disrupting microbial cellular processes, although further research is needed to elucidate these effects fully.

Anti-inflammatory Potential

The compound's potential anti-inflammatory properties are hypothesized to be similar to those of diclofenac, which operates by inhibiting cyclooxygenase enzymes involved in the production of inflammatory mediators. However, the exact mechanism remains to be fully understood.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug discovery efforts aimed at treating various diseases, including cancer and inflammatory conditions.

Synthetic Methodologies

The compound is also significant in synthetic organic chemistry. Sulfones like this compound are used in catalytic reactions for constructing carbon-carbon (C–C) and carbon-heteroatom (C–X) bonds. This application is crucial for developing new synthetic methodologies that can lead to the creation of complex organic molecules.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with CDKs demonstrated that the compound could effectively bind to these enzymes, inhibiting their activity. This finding suggests its potential as an anticancer agent by disrupting cell cycle progression in cancerous cells.

Case Study 2: Antimicrobial Activity

In vitro studies evaluating the antimicrobial effects of this compound against various bacterial strains revealed promising results. The compound exhibited significant inhibitory effects on bacterial growth, indicating its potential application as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2,6-Dichlorophenyl)sulfonyl)methionine is unique due to its combination of a methionine backbone with a dichlorophenyl sulfonyl group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .

Biological Activity

((2,6-Dichlorophenyl)sulfonyl)methionine, also known as N-(2,6-dichlorophenyl)sulfonylhomocysteine, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a sulfonamide group attached to a methionine backbone. Its IUPAC name is N-(2,6-dichlorophenyl)sulfonylhomocysteine, with the following molecular formula:

  • Molecular Formula : C11H13Cl2NO4S2
  • Molecular Weight : 335.27 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound acts as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has shown inhibitory effects on certain proteases and kinases.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The compound has been observed to possess antioxidant capabilities, which may contribute to its protective effects in cellular models.

Biological Activity Data

A summary of the biological activities and relevant metrics for this compound is presented in Table 1.

Activity Type Target Organism/Pathway Effect Reference
Enzyme InhibitionVarious enzymesSignificant inhibition
AntibacterialE. coli, S. aureusMIC: 7.81 μg/mL
AntioxidantCellular modelsReduced oxidative stress

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In vitro studies demonstrated that the compound effectively inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ciprofloxacin. The zone of inhibition was measured at 31 mm .
  • Case Study 2 : Research focusing on enzyme inhibition revealed that this compound could significantly inhibit protease activity in cancer cell lines, suggesting potential applications in cancer therapy.

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